molecular formula C25H19FN4O4S B12140927 3-[(4-Fluorophenyl)sulfonyl]-2-imino-1-[(4-methoxyphenyl)methyl]-1,6-dihydropy ridino[1,2-a]pyridino[2,3-d]pyrimidin-5-one

3-[(4-Fluorophenyl)sulfonyl]-2-imino-1-[(4-methoxyphenyl)methyl]-1,6-dihydropy ridino[1,2-a]pyridino[2,3-d]pyrimidin-5-one

Cat. No.: B12140927
M. Wt: 490.5 g/mol
InChI Key: GZJYCGDGLJRNIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4-Fluorophenyl)sulfonyl]-2-imino-1-[(4-methoxyphenyl)methyl]-1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-5-one is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Fluorophenyl)sulfonyl]-2-imino-1-[(4-methoxyphenyl)methyl]-1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-5-one typically involves multiple steps, including the formation of the core heterocyclic ring system and subsequent functionalization. Common synthetic routes may include:

    Cyclization Reactions: Formation of the pyridino and pyrimidinone rings through cyclization reactions.

    Functional Group Transformations: Introduction of the fluorophenyl and methoxyphenyl groups through substitution reactions.

    Sulfonylation: Addition of the sulfonyl group to the aromatic ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of imino groups to amines.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions may include:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biology, the compound may be investigated for its potential as a bioactive molecule, such as an enzyme inhibitor or receptor ligand.

Medicine

In medicine, the compound may be explored for its potential therapeutic applications, such as anti-inflammatory, anticancer, or antimicrobial activities.

Industry

In industry, the compound may be used in the development of new materials, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 3-[(4-Fluorophenyl)sulfonyl]-2-imino-1-[(4-methoxyphenyl)methyl]-1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-5-one would depend on its specific interactions with molecular targets. Potential mechanisms may include:

    Enzyme Inhibition: Binding to the active site of enzymes and preventing substrate binding.

    Receptor Modulation: Interacting with cell surface receptors and altering signal transduction pathways.

    DNA Intercalation: Inserting between DNA base pairs and disrupting replication and transcription.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other heterocyclic sulfonyl compounds with fluorophenyl and methoxyphenyl groups. Examples include:

  • 3-[(4-Fluorophenyl)sulfonyl]-2-imino-1-phenyl-1,6-dihydropyridino[1,2-a]pyrimidin-5-one
  • 3-[(4-Fluorophenyl)sulfonyl]-2-imino-1-(4-methoxyphenyl)-1,6-dihydropyridino[1,2-a]pyrimidin-5-one

Uniqueness

The uniqueness of 3-[(4-Fluorophenyl)sulfonyl]-2-imino-1-[(4-methoxyphenyl)methyl]-1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-5-one lies in its specific combination of functional groups and ring structures, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C25H19FN4O4S

Molecular Weight

490.5 g/mol

IUPAC Name

5-(4-fluorophenyl)sulfonyl-6-imino-7-[(4-methoxyphenyl)methyl]-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one

InChI

InChI=1S/C25H19FN4O4S/c1-34-18-9-5-16(6-10-18)15-30-23(27)21(35(32,33)19-11-7-17(26)8-12-19)14-20-24(30)28-22-4-2-3-13-29(22)25(20)31/h2-14,27H,15H2,1H3

InChI Key

GZJYCGDGLJRNIH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C3=C(C=C(C2=N)S(=O)(=O)C4=CC=C(C=C4)F)C(=O)N5C=CC=CC5=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.